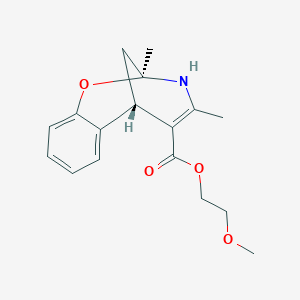![molecular formula C19H15FN6O2S B11471768 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11471768.png)
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a][1,3,5]triazine core, which is a fused ring system containing nitrogen atoms The compound also features a fluorophenyl group, a pyridinylmethyl group, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through cyclization reactions involving appropriate starting materials such as hydrazines and nitriles.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the sulfanylacetamide moiety: This can be accomplished through nucleophilic substitution reactions using thiol-containing compounds.
Incorporation of the pyridinylmethyl group: This step may involve alkylation reactions using pyridine derivatives.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery efforts targeting specific biological pathways.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s heterocyclic core and functional groups may enable it to bind to active sites or allosteric sites on target proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a][1,3,5]triazine derivatives: These compounds share the same core structure and may exhibit similar chemical properties and biological activities.
Fluorophenyl-containing compounds:
Sulfanylacetamide derivatives: These compounds may share similar synthetic routes and chemical reactivity, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C19H15FN6O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H15FN6O2S/c20-14-5-3-13(4-6-14)15-10-23-26-17(15)24-18(25-19(26)28)29-11-16(27)22-9-12-2-1-7-21-8-12/h1-8,10H,9,11H2,(H,22,27)(H,24,25,28) |
InChI Key |
XWGKWERINJGIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromofuran-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471685.png)
![5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471697.png)
![8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11471709.png)
![diethyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11471718.png)
![N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11471719.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11471720.png)
![2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11471722.png)
![methyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471730.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471732.png)
![2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B11471735.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11471739.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471740.png)

![2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11471760.png)
